6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
6-Ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative featuring a sulfamoylphenyl substituent. Its structure includes a 6-ethyl group on the chromene core and a methyl(phenyl)sulfamoyl moiety on the para position of the phenyl ring (Fig. 1).
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H22N2O5S/c1-3-17-9-14-23-21(15-17)22(28)16-24(32-23)25(29)26-18-10-12-20(13-11-18)33(30,31)27(2)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,26,29) |
InChI Key |
XYTWXXFLTSSIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the chromene core, followed by the introduction of the sulfamoyl phenyl group and the ethyl substituent. Common reagents used in these reactions include phenylsulfonyl chloride, ethyl bromide, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene core or the sulfamoyl group, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chromene derivatives, while reduction can produce various sulfamoyl phenyl compounds.
Scientific Research Applications
6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromene Core and Phenyl Ring
The target compound’s structural analogs differ primarily in substituents on the chromene core and the sulfamoyl-linked phenyl ring. Key examples include:
Substituents on the Chromene Core
- 6-Methyl vs. 6-Ethyl : Compounds like BH37258 (6-methyl) and the target compound (6-ethyl) demonstrate how alkyl chain length affects steric bulk and lipophilicity. Longer chains (e.g., ethyl) may enhance membrane permeability but reduce solubility .
- Halogen Substitution : 6-Chloro-7-methyl-4-oxochromene-2-carboxamide () introduces a chloro group, which could improve binding affinity to hydrophobic enzyme pockets but increase metabolic stability concerns .
Variations in the Sulfamoyl Group
- Trifluoromethylphenyl () : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence electronic interactions with target proteins .
- Heterocyclic Sulfamoyl (BH37261, BH37269) : Piperidine-based sulfamoyl groups introduce basic nitrogen atoms, which could improve solubility and modulate target selectivity .
Pharmacological Implications (Inferred from Structural Trends)
While direct pharmacological data for the target compound are unavailable, trends from analogs suggest:
- Sulfamoyl Groups : Critical for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or tyrosine kinases).
- Ethyl vs. Methyl : Longer alkyl chains may improve bioavailability but reduce aqueous solubility.
Data Table: Key Structural Analogs
Research Findings and Trends
- Synthetic Efficiency : Methods avoiding borohydride reductions (e.g., ) are preferred for chromene derivatives due to higher yields and simpler purification .
- Substituent Impact : Piperidine-based sulfamoyl groups (e.g., BH37261) show promise for improving solubility without compromising target affinity .
- Halogen Effects : Chlorine substitution () may enhance potency but requires toxicity profiling .
Biological Activity
The compound 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide , with CAS number 874355-58-5 , is a chromene derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.5 g/mol . The structure features a chromene core substituted with an ethyl group and a sulfamoyl phenyl moiety, which is critical for its biological activity.
1. Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that chromene derivatives exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. The compound showed promising results in structure-activity relationship studies:
- Inhibitory Potency : The compound exhibited a Ki value indicating its potency against hCA II, comparable to reference drugs like acetazolamide (AAZ) .
- Selectivity : A noteworthy selectivity index (SI) was observed for certain derivatives, suggesting potential therapeutic applications in conditions where CA inhibition is beneficial, such as glaucoma or edema .
| Compound | Ki Value (nM) | Isoform |
|---|---|---|
| 6f | 9.3 | hCA II |
| 5a | 16.6 | hCA IX |
| AAZ | 12.1 | hCA II |
2. Anti-Alzheimer's Activity
Chromene-based compounds have been evaluated for their potential to inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease:
- Dual Inhibition : Some derivatives showed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to high activity .
| Compound | IC50 AChE (μM) | IC50 BChE (μM) |
|---|---|---|
| Chromene Deriv. | 10.4 | 7.7 |
3. Antimicrobial Activity
The antimicrobial potential of sulfamoyl-substituted chromenes has also been explored:
- Activity Spectrum : Compounds similar to the one studied have demonstrated activity against various bacterial strains, indicating their potential as antimicrobial agents .
Case Studies
Several studies have examined the biological activities of structurally related compounds:
- Study on Chromene Derivatives :
- Evaluation of Anti-Alzheimer's Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
